Cathepsin Inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

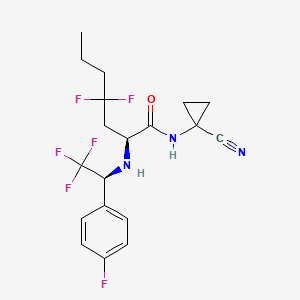

Molecular Formula |

C19H21F6N3O |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(2S)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]heptanamide |

InChI |

InChI=1S/C19H21F6N3O/c1-2-7-18(21,22)10-14(16(29)28-17(11-26)8-9-17)27-15(19(23,24)25)12-3-5-13(20)6-4-12/h3-6,14-15,27H,2,7-10H2,1H3,(H,28,29)/t14-,15-/m0/s1 |

InChI Key |

SPJXTKFUGDUWFY-GJZGRUSLSA-N |

Isomeric SMILES |

CCCC(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)F)C(F)(F)F)(F)F |

Canonical SMILES |

CCCC(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)F)C(F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Cathepsin Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin Inhibitor 2, a potent and selective inhibitor of Cathepsin S, represents a significant tool for researchers investigating the multifaceted roles of this cysteine protease in immunology, oncology, and neurobiology. This document provides a comprehensive technical overview of the mechanism of action of this compound (CAS 1017931-53-1), including its inhibitory profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Cathepsin S and its Inhibition

Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes. Cathepsin S, a lysosomal cysteine protease, is distinguished by its ability to retain activity at neutral pH, allowing it to function both intracellularly within lysosomes and in the extracellular space.[1] This unique characteristic implicates Cathepsin S in a wide array of biological functions, from antigen presentation and immune response modulation to cancer progression and neuropathic pain.

The dysregulation of Cathepsin S activity has been linked to numerous diseases, making it a compelling target for therapeutic intervention. Small molecule inhibitors, such as this compound, are invaluable for dissecting the specific contributions of Cathepsin S in these complex biological systems and for the development of novel therapeutic strategies.

This compound: A Potent and Selective Cathepsin S Inhibitor

This compound (CAS 1017931-53-1) is a potent inhibitor of Cathepsin S.[2][3][4][5] Its primary mechanism of action is the direct binding to the active site of the enzyme, thereby blocking its proteolytic activity.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been characterized against a panel of cathepsins. The data, summarized in the table below, highlight its high affinity for Cathepsin S.

| Protease | Inhibition Constant (Ki) |

| Cathepsin S | <20 nM [2][3][4][5] |

| Cathepsin F | 21-500 nM[2][3][4] |

| Cathepsin L | 21-500 nM[2][3][4] |

| Cathepsin B | 21-500 nM[2][3][4] |

Table 1: Inhibitory profile of this compound against various cathepsins.

Binding Mechanism

While the precise binding mode of this compound is not extensively detailed in publicly available literature, it is understood to be a reversible, tight-binding inhibitor.[6] The design of selective Cathepsin S inhibitors often focuses on exploiting differences in the S2 subsite of the enzyme's active site compared to other cathepsins.[7]

Impact on Key Signaling Pathways

The inhibition of Cathepsin S by this compound has profound effects on several critical signaling pathways. Understanding these effects is crucial for elucidating the inhibitor's biological consequences.

MHC Class II Antigen Presentation

Cathepsin S plays a pivotal role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[8] It is responsible for the final degradation of the invariant chain (Ii) chaperone, a step necessary for the loading of antigenic peptides onto MHC class II molecules in antigen-presenting cells (APCs).[8][9] Inhibition of Cathepsin S by this compound blocks this process, leading to a suppression of T-cell mediated immune responses.[10] This makes it a valuable tool for studying autoimmune diseases and transplant rejection.[10]

Protease-Activated Receptor (PAR) Signaling

Cathepsin S can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR2.[11] PARs are G protein-coupled receptors that, upon activation, trigger intracellular signaling cascades involved in inflammation, pain, and itch.[11][12][13] By inhibiting Cathepsin S, this compound can prevent the activation of PAR2, thereby modulating these pathological responses.

KEAP1-NRF2 Signaling Pathway

Recent studies have implicated Cathepsin S in the regulation of the KEAP1-NRF2 signaling pathway, a critical regulator of cellular responses to oxidative stress.[9] Cathepsin S can promote the degradation of KEAP1, a repressor of the transcription factor NRF2.[9] This leads to the activation of NRF2 and the expression of antioxidant genes. Inhibition of Cathepsin S can therefore sensitize cells to oxidative stress, a mechanism with potential implications for cancer therapy.[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Cathepsin S Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against recombinant human Cathepsin S.

Materials:

-

Recombinant Human Cathepsin S

-

Cathepsin S Substrate (e.g., Z-VVR-AFC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35, pH 5.5)

-

Dithiothreitol (DTT)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in assay buffer.

-

Activate Cathepsin S by pre-incubating with DTT in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the activated Cathepsin S to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the Cathepsin S substrate.

-

Monitor the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Antigen Presentation Assay

This protocol outlines a method to assess the effect of this compound on antigen presentation by APCs to T-cells.

Materials:

-

Antigen-presenting cells (APCs) (e.g., A20 cells)

-

Antigen (e.g., ovalbumin)

-

T-cell hybridoma specific for the antigen (e.g., DO11.10)

-

This compound

-

Cell culture medium

-

ELISA kit for IL-2 detection

Procedure:

-

Culture APCs in a 96-well plate.

-

Treat the APCs with various concentrations of this compound for a specified time.

-

Add the antigen to the wells and incubate to allow for processing and presentation.

-

Add the T-cell hybridoma to the wells.

-

Co-culture the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit.

-

A decrease in IL-2 production indicates inhibition of antigen presentation.

Synthesis of this compound

The synthesis of this compound is described in patent WO2009123623A1.[1] While the full detailed synthesis is beyond the scope of this guide, the general approach involves a multi-step synthesis culminating in the coupling of key intermediates. Researchers interested in synthesizing this compound should refer to the aforementioned patent for a complete description of the synthetic route and characterization data.

Conclusion

This compound is a powerful research tool for investigating the diverse biological roles of Cathepsin S. Its high potency and selectivity allow for the precise dissection of Cathepsin S-mediated pathways in health and disease. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies. Further investigation into the inhibitor's in vivo efficacy and pharmacokinetic properties will be crucial for its potential translation into therapeutic applications.

References

- 1. This compound | CAS 1017931-53-1 | TargetMol | Biomol.com [biomol.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The KEAP1/NRF2 Signaling Pathway in Keratinization [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MHC Class II Auto-Antigen Presentation is Unconventional [frontiersin.org]

- 9. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 13. Protease-activated receptor - Wikipedia [en.wikipedia.org]

Data Presentation: Inhibitory Potency and Selectivity

An In-depth Technical Guide on Cathepsin Inhibitors: Potency and Ki Values

This technical guide provides a detailed overview of specific cathepsin inhibitors, focusing on their inhibitory constants (Ki) and potency (IC50). Due to the ambiguous nature of the term "Cathepsin Inhibitor 2," this document addresses several distinct inhibitors identified as "Inhibitor 2" or "Inhibitor II" for different cathepsin enzymes: Cathepsin S, Cathepsin K, and Cathepsin B.

This guide is intended for researchers, scientists, and professionals in drug development who are working with or interested in the inhibition of cathepsins.

The inhibitory activities of these compounds against their primary targets and other related cathepsins are summarized below. This allows for a comparative analysis of their potency and selectivity.

Cathepsin S Inhibitor 2

Cathepsin S Inhibitor 2 is a potent inhibitor of Cathepsin S.[1] The available data on its inhibitory constants are presented in Table 1.

| Target Enzyme | Ki Value | Reference |

| Cathepsin S | <20 nM | [1] |

| Cathepsin F | 21-500 nM | [1] |

| Cathepsin L | 21-500 nM | [1] |

| Cathepsin B | 21-500 nM | [1] |

Cathepsin K Inhibitor 2

Cathepsin K Inhibitor 2 is identified as a potent inhibitor of Cathepsin K, a cysteine protease involved in bone resorption.[2]

| Target Enzyme | Potency | Reference |

| Cathepsin K | Potent inhibitor | [2] |

Note: Specific Ki or IC50 values for Cathepsin K Inhibitor 2 were not explicitly detailed in the provided search results.

Cathepsin B Inhibitor II

Cathepsin B Inhibitor II is a lysinal analog of Leupeptin and demonstrates significant potency against Cathepsin B.[3]

| Target Enzyme | IC50 Value | Reference |

| Cathepsin B | 4 nM | [3] |

| Leupeptin (for comparison) | 310 nM | [3] |

Experimental Protocols: Determination of Inhibitory Constants (Ki)

The determination of the inhibitory constant (Ki) is crucial for characterizing the potency of an enzyme inhibitor. A common method involves measuring enzyme kinetics in the presence of varying concentrations of the inhibitor and substrate.

General Protocol for Ki Determination of a Reversible Cathepsin Inhibitor

This protocol outlines a general procedure for determining the Ki value of a reversible inhibitor against a specific cathepsin using a fluorogenic substrate.

1. Materials and Reagents:

-

Purified, active recombinant cathepsin (e.g., Cathepsin S, K, or B)

-

Fluorogenic cathepsin substrate (e.g., Cbz-VVR-AMC for Cathepsin S, Cbz-FR-AMC for Cathepsin K, Cbz-RR-AMC for Cathepsin B)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5)

-

Reducing Agent (e.g., 2 mM Dithiothreitol - DTT), to be added to the assay buffer just before use to ensure the active site cysteine is in a reduced state.

-

Test Inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

2. Experimental Procedure:

-

Enzyme Preparation: Thaw the concentrated enzyme stock on ice. Prepare a working solution of the enzyme by diluting it in the assay buffer to the desired final concentration (e.g., 4 nM for Cathepsin S).

-

Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

Reaction Setup:

-

To each well of the 96-well plate, add the enzyme solution.

-

Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the binding to reach equilibrium.

-

-

Enzymatic Reaction Initiation:

-

Prepare the substrate solution by diluting the stock in the assay buffer to the desired final concentrations. To determine the mode of inhibition and the Ki value, a matrix of varying substrate and inhibitor concentrations should be used.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 390/460 nm for AMC).

-

3. Data Analysis:

-

Calculate Reaction Velocities: Determine the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots for each inhibitor and substrate concentration.

-

Determine Ki Value: The Ki value can be determined by non-linear regression analysis of the reaction velocity data versus inhibitor and substrate concentrations, fitting the data to the appropriate Michaelis-Menten equation for the determined mode of inhibition (e.g., competitive, non-competitive, or mixed inhibition).[4] For tight-binding inhibitors, the Morrison equation may be used.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki value of a cathepsin inhibitor.

Signaling Pathways and Logical Relationships

Cathepsins are involved in a multitude of physiological and pathological processes. The following diagram illustrates the role of Cathepsin K in bone resorption, a key process in osteoporosis.

Role of Cathepsin K in Bone Resorption

Caption: Role of Cathepsin K in bone resorption and the point of intervention for inhibitors.

References

Selectivity Profile of Cathepsin Inhibitor 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of a compound referred to as "Cathepsin Inhibitor 2," a potent, non-covalent inhibitor of Cathepsin S. The data presented herein is primarily derived from patent literature, specifically international patent application WO2009123623A1, and is supplemented by publicly available information from chemical suppliers.

Core Selectivity Data

This compound demonstrates high potency against Cathepsin S, with a reported inhibition constant (Ki) of less than 20 nM.[1] Its selectivity has been evaluated against a panel of related cysteine cathepsins, revealing a profile of a potent, yet not entirely selective, inhibitor. The inhibitory activity against other key cathepsins is summarized in the table below.

| Cathepsin Isoform | Inhibition Constant (Ki) |

| Cathepsin S | < 20 nM |

| Cathepsin F | 21 - 500 nM |

| Cathepsin L | 21 - 500 nM |

| Cathepsin B | 21 - 500 nM |

Table 1: Inhibitory Profile of this compound against various Cathepsin Isoforms. Data extracted from MedChemExpress, citing patent WO2009123623A1.[1]

Experimental Protocols

The determination of the inhibition constants (Ki) for this compound was performed using a standardized in vitro enzymatic assay. The following provides a generalized methodology based on the typical procedures outlined for cathepsin inhibitor screening.

Materials and Reagents:

-

Enzymes: Recombinant human Cathepsin S, B, F, and L.

-

Substrate: A fluorogenic peptide substrate, such as Z-VVR-AMC (for Cathepsin S) or Z-FR-AMC (for Cathepsins B and L). The specific substrate used for Cathepsin F in the original study is not detailed in the publicly available data.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution appropriate for maintaining enzyme activity, typically a sodium acetate or MES buffer at an acidic pH (e.g., pH 5.5), containing a reducing agent like DTT to maintain the active site cysteine in a reduced state.

-

Microplates: 96-well or 384-well black, flat-bottom microplates suitable for fluorescence measurements.

-

Plate Reader: A fluorescence plate reader capable of excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC).

Assay Procedure:

-

Enzyme Activation: The recombinant cathepsin enzymes are typically pre-incubated in the assay buffer containing DTT to ensure full activation.

-

Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Reaction Mixture: The enzyme solution is added to the wells of the microplate, followed by the addition of the various concentrations of the inhibitor. The mixture is incubated for a defined period to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

Kinetic Measurement: The increase in fluorescence, corresponding to the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing the Workflow and Concepts

To further elucidate the processes and relationships involved in determining the selectivity profile of this compound, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the inhibition constants (Ki) of this compound against a panel of cathepsins.

Caption: A simplified diagram illustrating the competitive inhibition mechanism where this compound binds to the active site of the cathepsin enzyme, preventing the binding and cleavage of the natural substrate.

Caption: A logical diagram representing the selectivity profile of this compound, highlighting its high potency for Cathepsin S and moderate potency for Cathepsins F, L, and B.

References

The Role of Cathepsin S in Cancer Metastasis: A Technical Guide for Researchers

Executive Summary: Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a critical mediator in cancer progression and metastasis.[1] Traditionally known for its role in the endolysosomal system, its dysregulated expression and secretion into the tumor microenvironment are now recognized as key drivers of malignancy.[2] Upregulated in numerous cancers, CTSS facilitates metastasis through several mechanisms, including the degradation of the extracellular matrix (ECM), cleavage of cell adhesion molecules, and promotion of angiogenesis.[3][4][5] Its activity is contributed by both tumor cells and stromal cells, particularly tumor-associated macrophages (TAMs).[5][6] This dual-source action makes CTSS a compelling and complex therapeutic target. This guide provides an in-depth review of the molecular mechanisms, signaling pathways, prognostic significance, and experimental methodologies relevant to the study of Cathepsin S in cancer metastasis.

Introduction to Cathepsin S

Cathepsin S (CTSS) is a member of the papain-like cysteine protease family.[3] While ubiquitously involved in intracellular protein turnover within lysosomes, CTSS is distinguished by its stability and activity at neutral pH, a characteristic that allows it to function effectively in the extracellular space upon secretion.[7] In physiological contexts, it is primarily expressed in antigen-presenting cells (APCs) like macrophages and dendritic cells, where it plays a pivotal role in the processing of the major histocompatibility complex (MHC) class II invariant chain, a crucial step in initiating an immune response.[4]

In pathological conditions, particularly cancer, the expression and activity of CTSS are often dysregulated.[2] It is overexpressed and secreted by both cancer cells and various cells within the tumor microenvironment (TME), where it contributes significantly to tumor growth, invasion, and the formation of distant metastases.[3][5][6]

Core Mechanisms of Cathepsin S in Metastasis

CTSS promotes cancer metastasis through a multi-pronged approach involving enzymatic degradation of physical barriers and modulation of the cellular microenvironment.

Extracellular Matrix (ECM) Degradation

A fundamental step in metastasis is the breakdown of the ECM, which acts as a physical barrier to cell movement.[3] Secreted CTSS is a potent protease capable of degrading major ECM components, including laminin, fibronectin, elastin, and various collagens.[2][8] This proteolytic activity creates pathways for tumor cells to invade surrounding tissues and enter blood and lymphatic vessels.[3][9] The acidic microenvironment often found in tumors further enhances the enzymatic activity of cathepsins.[9]

Cleavage of Cell Adhesion and Surface Proteins

Beyond bulk ECM degradation, CTSS performs more specific proteolytic actions. It acts as a "sheddase," cleaving the extracellular domains of transmembrane proteins, including cell adhesion molecules and receptors.[10] A critical example is its role in breast cancer metastasis to the brain.[11] CTSS from both tumor cells and stromal macrophages cleaves Junctional Adhesion Molecule B (JAM-B), disrupting the integrity of the blood-brain barrier and facilitating the transmigration of cancer cells.[11] This ectodomain shedding can profoundly alter cell-cell adhesion, cell-matrix interactions, and intracellular signaling, directly impacting cell migration and invasion.[10]

Promotion of Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and provides a route for metastasis.[12] CTSS plays a significant role in this process.[3] Studies have shown that CTSS deficiency impairs the formation of endothelial microvessels and reduces tumor-associated neovascularization.[6][13] It is produced by tumor cells, tumor-associated macrophages, and endothelial cells within the TME, all contributing to the angiogenic process.[5][6] The combined effect of CTSS from these sources leads to increased tumor vascularization, which supports tumor growth and facilitates the metastatic cascade.[6]

Key Signaling Pathways and Interactions

The pro-metastatic functions of Cathepsin S are mediated through its interaction with and modulation of multiple signaling pathways. It can directly cleave substrates in the extracellular space or influence intracellular signaling cascades following the shedding of cell surface receptors.[10][14] For instance, CTSS can activate protease-activated receptor 2 (PAR2), which can in turn boost the production of inflammatory cytokines that shape the tumor microenvironment.[4]

The diagram below illustrates the central role of CTSS, integrating its sources, substrates, and downstream effects that collectively drive cancer metastasis.

Caption: Cathepsin S signaling in metastasis.

Expression and Prognostic Significance

Elevated expression of CTSS has been documented in a wide array of human cancers and often correlates with poor prognosis, increased metastasis, and reduced patient survival.[3][4][15] Both tumor cells and host stromal cells contribute to the pro-tumorigenic pool of CTSS.[6] High CTSS expression at the primary tumor site has been specifically linked to reduced brain metastasis-free survival in breast cancer patients.[11]

| Cancer Type | Observed CTSS Expression Change | Clinical Correlation | Reference(s) |

| Colorectal Cancer | Significantly elevated mRNA and protein levels compared to normal tissue.[13] Expression is 1.3-fold greater in patients vs. controls.[15] | Associated with tumor invasion, metastasis, and poor prognosis.[4][15] | [4][13][15] |

| Breast Cancer | Overexpressed, particularly in metastatic lesions. | High expression correlates with reduced brain metastasis-free survival.[11] | [4][11] |

| Gastric Cancer | Elevated expression. | Associated with cancer progression, invasion, and migration.[4][14] | [4][14] |

| Prostate Cancer | Upregulated, primarily by tumor-infiltrating macrophages in high-grade tumors. | Increased levels in high Gleason grade tumors.[16] | [16][17] |

| Hepatocellular Carcinoma | Overexpressed. | Linked to tumor invasion and angiogenesis.[3] | [3][17] |

| Pancreatic Cancer | Upregulated. | Genetic ablation of CTSS impairs tumor invasion and angiogenesis.[3] | [3] |

| Soft Tissue Sarcomas | Elevated mRNA expression in 71% of cases. | Correlates with infiltrative tumor growth.[18] | [18] |

| Clear Cell Renal Carcinoma | Higher transcriptomic and proteomic levels than in para-cancerous tissues. | Low expression was paradoxically correlated with poor prognosis in one study. | [17] |

Therapeutic Targeting of Cathepsin S

Given its multifaceted role in promoting metastasis, CTSS is an attractive target for cancer therapy.[19][20] Inhibition strategies aim to block its proteolytic activity in the tumor microenvironment, thereby impeding invasion and angiogenesis.[21] Both small molecule inhibitors and antibody-based therapeutics have been developed and show promise in preclinical models.[19][21] Targeting CTSS may also have immunomodulatory effects, potentially reversing the immune-suppressive TME.[22][23]

| Inhibitor Type | Example / Mechanism | Observed Preclinical Effects | Reference(s) |

| Small Molecule Inhibitor | Dipeptidyl nitrile inhibitor | Selectively targets CTSS. Significantly reduces tumor cell invasion (MC38 & MCF7 cells), endothelial tube formation, and in vivo tumor volume. Increases apoptosis and reduces proliferation in tumors. | [19] |

| Antibody Inhibitor | Fsn0503 (Antagonistic monoclonal antibody) | Selectively targets extracellular CTSS, blocking ECM proteolysis. Significantly blocks tumor cell invasion (especially HCT116 colorectal cells), endothelial tube formation, and aortic sprouting. Inhibits in vivo tumor growth and neovascularization. | [21] |

| Genetic Depletion (siRNA/shRNA) | RNA interference | Knockdown of CTSS expression leads to potent suppression of proliferation, invasion, and angiogenesis in hepatocellular carcinoma cells. | [3] |

Key Experimental Protocols

Investigating the role of CTSS requires robust and specific assays to measure its activity and its impact on cancer cell behavior.

Fluorometric Cathepsin S Activity Assay

This assay quantifies the enzymatic activity of CTSS in cell lysates or other biological samples using a specific fluorogenic substrate.[24]

Principle: The assay utilizes a synthetic peptide substrate, Z-VVR-AFC (Z-Val-Val-Arg-Aminotrifluoromethylcoumarin), which is preferentially cleaved by Cathepsin S.[24] Cleavage of the substrate releases the fluorescent group AFC, which can be quantified using a fluorometer. The fluorescence intensity is directly proportional to the CTSS activity in the sample.

Workflow Diagram:

Caption: Workflow for a Cathepsin S activity assay.

Detailed Protocol:

-

Sample Preparation:

-

Collect 1-5 x 10⁶ cells by centrifugation.[25]

-

Resuspend the cell pellet in 50 µL of chilled CS Cell Lysis Buffer.[25]

-

Incubate on ice for 10 minutes.[25]

-

Centrifuge at maximum speed for 5 minutes to pellet cellular debris.[25]

-

Transfer the supernatant (lysate) to a fresh, chilled tube. This contains the active CTSS.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to individual wells of a 96-well plate.[24]

-

Prepare a negative control well containing lysis buffer instead of lysate or a sample well including a specific CTSS inhibitor.[24][25]

-

Add 50 µL of CS Reaction Buffer to each well.[24]

-

Initiate the reaction by adding 2 µL of 10 mM Z-VVR-AFC substrate to each well for a final concentration of 200 µM.[25]

-

-

Incubation and Measurement:

-

Data Analysis:

-

The relative CTSS activity is determined by comparing the relative fluorescence units (RFU) of the test samples to the negative control.[24]

-

Matrigel Invasion Assay (Boyden Chamber)

This assay measures the invasive potential of cancer cells in vitro by assessing their ability to migrate through a reconstituted basement membrane matrix (Matrigel).[26][27]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel. The lower chamber contains a chemoattractant (e.g., serum). Invasive cells secrete proteases (like Cathepsin S) to degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.[26] The number of invaded cells is then quantified.

Detailed Protocol:

-

Preparation of Inserts:

-

Thaw Matrigel on ice.[28]

-

Dilute the Matrigel with ice-cold, serum-free cell culture medium to a final concentration of 200-300 µg/mL.[28]

-

Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of 8 µm pore size Transwell inserts.[27][29]

-

Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[27]

-

-

Cell Seeding:

-

Culture cells to be tested and harvest them. Resuspend the cells in serum-free medium at a desired concentration (e.g., 2.5 - 5 x 10⁴ cells per 100 µL).[27]

-

Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[27]

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the 24-well plate.[27]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[27] The optimal time depends on the cell type's invasive capacity.

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[27]

-

Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixative like 70% ethanol for 10 minutes.[27]

-

Stain the fixed cells with 0.1% crystal violet for 10 minutes.[27]

-

Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[27]

-

-

Quantification:

-

Visualize the stained cells on the underside of the membrane using a microscope.

-

Count the number of invaded cells in several representative fields of view for each insert. Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured to quantify the relative number of invaded cells.

-

Conclusion and Future Directions

Cathepsin S is unequivocally a key player in the metastatic cascade, acting through multiple mechanisms to remodel the tumor microenvironment and facilitate cancer cell dissemination.[1][3] Its expression by both tumor and stromal cells underscores the complexity of the TME and highlights the need for therapies that can effectively target this protease in the extracellular space.[6] Future research should focus on developing highly selective and bioavailable CTSS inhibitors, exploring their efficacy in combination with standard chemotherapies or immunotherapies, and identifying robust biomarkers to select patients most likely to benefit from anti-CTSS treatment.[19][21][22] Dissecting the specific substrates of CTSS in different cancer contexts will further illuminate its role and may reveal novel therapeutic vulnerabilities.

References

- 1. Cathepsins mediate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin S from both tumor and tumor-associated cells promote cancer growth and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Cathepsin S-mediated autophagic flux in tumor-associated macrophages accelerate tumor development by promoting M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin S as a target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of serum levels of cathepsin S among colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased Levels of Macrophage-secreted Cathepsin S during Prostate Cancer Progression in TRAMP Mice and Patients | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 17. Roles of cathepsin S expression levels on the prognosis and tumour microenvironment in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cathepsin Protease Expression in Infiltrative Soft Tissue Sarcomas: Cathepsin-K Correlates with Infiltrative Tumor Growth and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. abcam.com [abcam.com]

- 26. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 27. snapcyte.com [snapcyte.com]

- 28. corning.com [corning.com]

- 29. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

The Role of Cathepsin Inhibitors in Modulating the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of cathepsin inhibitors in modulating the immune response. Cathepsins, a family of proteases, are key players in both innate and adaptive immunity. Their inhibition presents a promising therapeutic strategy for a range of immune-mediated diseases, including autoimmune disorders and cancer. This document provides a comprehensive overview of the mechanisms of action of cathepsin inhibitors, their effects on various immune cells, and detailed experimental protocols for their study.

Introduction to Cathepsins and Their Inhibition in Immunity

Cathepsins are a diverse group of proteases, primarily located in lysosomes, that are involved in a wide array of physiological processes, including protein degradation and turnover.[1] Within the immune system, they play a crucial role in antigen processing and presentation, T-cell differentiation, and cytokine production.[2][3] The dysregulation of cathepsin activity has been implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.[1]

Cathepsin inhibitors are molecules that attenuate or block the enzymatic activity of cathepsins. These can be endogenous, such as the cystatin superfamily of proteins, or synthetic small molecules designed to target specific cathepsins.[1][4] By inhibiting cathepsin activity, these compounds can modulate immune responses, offering therapeutic potential for various diseases.

This guide will focus on the effects of representative cathepsin inhibitors on the immune system, with a particular emphasis on their impact on antigen presentation and T-cell-mediated immunity.

Quantitative Data on Cathepsin Inhibitor Efficacy

The efficacy of cathepsin inhibitors is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following tables summarize the available quantitative data for several well-characterized cathepsin inhibitors.

Table 1: Synthetic Cathepsin Inhibitors

| Inhibitor | Target Cathepsin(s) | Ki (nM) | IC50 (nM) | Species | Notes |

| CA-074 | Cathepsin B | 2-5[4] | 6 (pH 4.6), 44 (pH 5.5), 723 (pH 7.2) | Rat, Human | Highly selective for Cathepsin B over Cathepsins H and L.[4][5] |

| CLIK-148 | Cathepsin L | - | ~1 (with 4h pre-incubation) | Human | Also shows activity against other cathepsins at higher concentrations.[6][7] |

| LHVS | Cathepsin S, K, L, B | - | 1.2 - 2.6 (for derivatives) | Human | A potent, non-selective, irreversible inhibitor.[8][9] |

| VBY-825 | Cathepsin S, L, V, B, K, F | 0.13 (S), 0.25 (L), 0.25 (V), 0.33 (B), 2.3 (K), 4.7 (F) | 0.5-3.3 (L), 4.3 (B) in cells | Human, Mouse | A reversible and highly potent inhibitor. |

| SID 26681509 | Cathepsin L | 0.89 | 56 (no pre-incubation), 1.0 (with 4h pre-incubation) | Human | A slow-binding and slowly reversible competitive inhibitor.[6] |

Table 2: Endogenous Cathepsin Inhibitor - Cystatin C

| Target Cathepsin | Ki (nM) | Species |

| Cathepsin B | <0.005 | Human |

| Cathepsin H | 0.28 | Human |

| Cathepsin L | <0.005 | Human |

| Cathepsin S | 0.02 | Human |

Impact on Immune Signaling Pathways

Cathepsin inhibitors exert their immunomodulatory effects by interfering with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

MHC Class II Antigen Presentation Pathway

Cathepsins S and L are critical for the degradation of the invariant chain (Ii) from MHC class II molecules, a necessary step for the loading of antigenic peptides.[7][10][11][12] Inhibition of these cathepsins can block this process, thereby preventing the presentation of antigens to CD4+ T cells.

Caption: MHC Class II antigen presentation pathway and its inhibition.

T-Cell Activation and Differentiation

Upon successful antigen presentation, T-cells become activated and differentiate into distinct effector subsets, such as T-helper 1 (Th1) and T-helper 2 (Th2) cells.[2] The cytokine milieu, which can be influenced by cathepsin activity in antigen-presenting cells (APCs), plays a pivotal role in directing this differentiation.[13]

Caption: T-cell activation and Th1/Th2 differentiation influenced by cathepsin inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of cathepsin inhibitors on the immune response.

Cathepsin Activity Assay (Fluorometric)

This assay measures the enzymatic activity of a specific cathepsin in the presence and absence of an inhibitor.

Materials:

-

Purified recombinant human cathepsin (e.g., Cathepsin B, L, or S)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L, Z-RR-AMC for Cathepsin B)

-

Assay buffer (specific to the cathepsin)

-

Cathepsin inhibitor of interest

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the cathepsin inhibitor in assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate assay buffer to each well.

-

Add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of the purified cathepsin enzyme solution to each well and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

In Vitro Antigen Presentation Assay

This assay assesses the ability of antigen-presenting cells (APCs) to process and present a specific antigen to T-cells in the presence of a cathepsin inhibitor.

Materials:

-

Antigen-presenting cells (e.g., dendritic cells or B-cells)

-

Antigen-specific CD4+ T-cell hybridoma (e.g., DO11.10 for ovalbumin)

-

Antigen (e.g., ovalbumin protein)

-

Cathepsin inhibitor of interest

-

Complete cell culture medium

-

96-well cell culture plate

-

ELISA kit for detecting T-cell-secreted cytokines (e.g., IL-2)

Procedure:

-

Seed APCs (e.g., 5 x 104 cells/well) in a 96-well plate and allow them to adhere.

-

Pre-treat the APCs with various concentrations of the cathepsin inhibitor for 1-2 hours.

-

Add the antigen (e.g., ovalbumin at 100 µg/mL) to the wells and incubate for 4-6 hours to allow for antigen uptake and processing.

-

Wash the APCs to remove excess antigen and inhibitor.

-

Add the antigen-specific T-cell hybridoma (e.g., 1 x 105 cells/well) to each well.

-

Co-culture the cells for 24 hours at 37°C.

-

Collect the culture supernatant and measure the concentration of the secreted cytokine (e.g., IL-2) by ELISA according to the manufacturer's instructions.

-

A reduction in cytokine production in the presence of the inhibitor indicates impaired antigen presentation.

T-Cell Proliferation and Cytokine Profiling Assay

This assay measures the effect of cathepsin inhibitor-treated APCs on the proliferation and cytokine secretion profile of T-cells.

Materials:

-

Dendritic cells (DCs) derived from monocytes

-

Autologous or allogeneic CD4+ T-cells

-

Cathepsin inhibitor of interest

-

Antigen or mitogen (e.g., PHA)

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

-

ELISA or multiplex bead array kit for cytokine analysis

Procedure:

-

DC Treatment: Differentiate monocytes into immature DCs. Treat the DCs with the cathepsin inhibitor and the desired antigen for 24 hours.

-

T-Cell Labeling: Label CD4+ T-cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.

-

Co-culture: Co-culture the labeled T-cells with the treated DCs at a suitable ratio (e.g., 10:1 T-cell to DC ratio) for 3-5 days.

-

Proliferation Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.

-

Cytokine Analysis: Collect the culture supernatant at different time points during the co-culture. Analyze the concentration of various cytokines (e.g., IFN-γ, IL-4, IL-10, TNF-α) using ELISA or a multiplex bead array to determine the Th1/Th2 polarization.

Experimental Workflow for In Vivo Mouse Model of Autoimmune Disease

This workflow outlines a general approach for evaluating the therapeutic efficacy of a cathepsin inhibitor in a mouse model of autoimmune disease.

Caption: General workflow for in vivo evaluation of a cathepsin inhibitor.

Conclusion

Cathepsin inhibitors represent a promising class of immunomodulatory agents with the potential to treat a variety of immune-related disorders. By interfering with key processes such as antigen presentation and T-cell differentiation, these inhibitors can effectively dampen pathogenic immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of cathepsin inhibition. Continued research in this area is crucial for the development of novel and effective treatments for autoimmune diseases, cancer, and other conditions with an underlying immunological basis.

References

- 1. Molecular docking of cathepsin L inhibitors in the binding site of papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Cytokine Staining Protocol [anilocus.com]

- 4. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based development of specific inhibitors for individual cathepsins and their medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.unc.edu [med.unc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. How are TH1 and TH2 effector cells made? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Th1 and Th2 cell differentiation - Immune system - Immunoway [immunoway.com]

- 13. Recent advances in understanding the Th1/Th2 effector choice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of Cathepsin S Using a Potent Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CatS), a lysosomal cysteine protease, plays a critical role in the adaptive immune response and has been implicated in various pathological processes.[1] Unlike many other cathepsins that are active only in the acidic environment of lysosomes, Cathepsin S retains its enzymatic activity at a neutral pH, allowing it to function both intracellularly and extracellularly.[2][3] This unique characteristic expands its functional repertoire to include the degradation of extracellular matrix (ECM) proteins, such as elastin and collagen, and the activation of protease-activated receptors (PARs), thereby influencing processes like inflammation, angiogenesis, and nociception.[1]

Intracellularly, Cathepsin S is a key enzyme in the major histocompatibility complex (MHC) class II antigen presentation pathway. It is responsible for the final degradation of the invariant chain (Ii) chaperone, a crucial step for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[1] Dysregulation of Cathepsin S activity has been linked to a variety of diseases, including autoimmune disorders, cancer, and neuroinflammatory conditions, making it a compelling target for therapeutic intervention.

This technical guide focuses on the use of a potent and widely studied inhibitor to investigate the multifaceted functions of Cathepsin S. For the purpose of this guide, we will refer to the well-characterized, irreversible inhibitor morpholinurea-leucine-homophenylalanine-vinylsulfone phenyl (LHVS) as "Cathepsin Inhibitor 2." While LHVS is a potent inhibitor of Cathepsin S, it's important to note that at higher concentrations, it can also inhibit other cysteine proteases such as Cathepsin K, L, and B.[4][5] This guide will provide an in-depth overview of the experimental methodologies, quantitative data analysis, and key signaling pathways associated with the use of this inhibitor to elucidate the roles of Cathepsin S.

Data Presentation: Quantitative Analysis of Cathepsin S Inhibition

The following tables summarize key quantitative data related to the inhibition of Cathepsin S, providing a basis for experimental design and interpretation.

Table 1: Inhibitory Potency of Selected Cathepsin S Inhibitors

| Inhibitor | Target | IC50 (nM) | Notes |

| LHVS ("this compound") | Human Cathepsin S | 1.2 - 2.6 | Potent, irreversible inhibitor. Also inhibits other cathepsins at higher concentrations.[6] |

| RO5461111 | Human Cathepsin S | 0.4 | Highly specific and orally active.[7] |

| RO5461111 | Murine Cathepsin S | 0.5 | Highly specific and orally active.[7] |

| LY3000328 | Human Cathepsin S | 7.7 | Potent and selective inhibitor.[8] |

| LY3000328 | Murine Cathepsin S | 1.67 | Potent and selective inhibitor.[8] |

| Compound 6 (nitrile inhibitor) | Human Cathepsin S | - | Selective over Cathepsins K, V, L, and B.[9] |

Table 2: In Vivo Efficacy of LHVS ("this compound") on Cathepsin Activity

This table presents data from a study where mice were treated with LHVS for two weeks. The activity of Cathepsins S, B, and L was then measured in spleen and lymph node lysates.

| Treatment Group | Cathepsin S Activity (mUnits/mg) - Spleen | Cathepsin B Activity (mUnits/mg) - Spleen | Cathepsin L Activity (mUnits/mg) - Spleen | Cathepsin S Activity (mUnits/mg) - Lymph Node |

| Vehicle | 208.1 ± 15.8 | - | - | 63.2 ± 25.4 |

| LHVS (50 mg/kg) | 63.7 ± 14.7* | - | - | - |

| LHVS (100 mg/kg) | 50.9 ± 18.1** | - | - | - |

*P < 0.05, **P < 0.01 compared to vehicle. Data extracted from a graphical representation in the source.[10]

Experimental Protocols

In Vitro Cathepsin S Activity Assay (Fluorometric)

This protocol describes a common method for measuring Cathepsin S activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (e.g., antigen-presenting cells)

-

Cathepsin S Lysis Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.5% NP-40, pH 7.4)[5]

-

Cathepsin S Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 2.5 mM DTT, 2.5 mM EDTA, and 0.01% Triton X-100)[11]

-

Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC or a more specific substrate like Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2)[12][13]

-

"this compound" (LHVS) stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm for AFC-based substrates.[13][14]

Procedure:

-

Cell Lysate Preparation:

-

Collect 1-5 million cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cathepsin S Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed for 5 minutes to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µg of cell lysate per well.

-

For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of "this compound" (LHVS) for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).

-

For a negative control, a reaction without the cell lysate can be included.

-

-

Enzymatic Reaction:

-

Add 50 µL of Cathepsin S Assay Buffer to each well.

-

Initiate the reaction by adding 2 µL of the 10 mM fluorogenic substrate (final concentration will depend on the specific substrate's Km value, typically in the µM range).

-

-

Measurement:

-

Immediately place the plate in a fluorometer pre-heated to 37°C.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over 1-2 hours, with readings every 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the RFU vs. time curve).

-

Compare the rates of the inhibitor-treated samples to the vehicle control to determine the percent inhibition.

-

In Vivo Inhibition of Cathepsin S in a Murine Model

This protocol outlines a general procedure for administering "this compound" (LHVS) to mice to study the in vivo functions of Cathepsin S.

Materials:

-

Experimental animals (e.g., C57BL/6 mice)

-

"this compound" (LHVS)

-

Vehicle solution (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the housing conditions for at least one week before the experiment.

-

Randomly assign mice to treatment groups (e.g., vehicle control, low-dose LHVS, high-dose LHVS).

-

-

Inhibitor Preparation and Administration:

-

Prepare a stock solution of LHVS in a suitable solvent like DMSO.

-

On the day of injection, dilute the stock solution to the desired final concentration in the vehicle. The final concentration of DMSO should be minimized.

-

Administer the LHVS solution or vehicle to the mice via the chosen route (e.g., intraperitoneal injection). A common dosing regimen is 50-100 mg/kg, administered three times a week for several weeks.[10]

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice according to approved protocols.

-

Harvest relevant tissues (e.g., spleen, lymph nodes, or tissues specific to the disease model).

-

Prepare tissue lysates as described in the in vitro assay protocol.

-

Measure Cathepsin S activity in the tissue lysates to confirm target engagement.

-

Perform downstream analyses relevant to the research question, such as immunohistochemistry, flow cytometry for immune cell populations, or measurement of inflammatory markers.

-

Mandatory Visualizations

Signaling Pathway: MHC Class II Antigen Presentation

The following diagram illustrates the central role of Cathepsin S in the processing of the invariant chain (Ii) and the loading of antigenic peptides onto MHC class II molecules. "this compound" (LHVS) blocks the proteolytic activity of Cathepsin S, leading to an accumulation of the Ii fragment CLIP and preventing the binding of antigenic peptides.

Caption: MHC Class II antigen presentation pathway and the inhibitory action of "this compound".

Experimental Workflow: Investigating Cathepsin S Function

This workflow diagram outlines the key steps in an experiment designed to investigate the function of Cathepsin S using a specific inhibitor.

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

"Cathepsin Inhibitor 2" as a tool for protease research

An In-depth Technical Guide to Chagasin as a Tool for Protease Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chagasin is a potent, tight-binding, and reversible inhibitor of papain-like cysteine proteases. [1]Originally isolated from the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, this small protein has emerged as a valuable tool for studying the structure, function, and physiological roles of cysteine proteases, particularly cathepsins. [1]Unlike many synthetic inhibitors, chagasin exhibits a unique inhibitory mechanism and a distinct structural fold, making it a subject of significant interest in protease research and drug discovery.

This guide provides a comprehensive overview of chagasin, its biochemical properties, and its applications as a research tool. It includes detailed quantitative data, experimental protocols, and visualizations to aid researchers in utilizing this powerful inhibitor in their studies.

Biochemical Properties and Mechanism of Action

Chagasin is an ~11 kDa protein characterized by its high thermal stability. [2]It adopts an immunoglobulin-like fold, a structure that is unique among known cysteine protease inhibitors. [3]The inhibitory action of chagasin is mediated by three loops (L2, L4, and L6) that form an inhibitory wedge, which interacts extensively with the active site cleft of the target protease. [4]A key feature of its mechanism is the displacement of the occluding loop in cathepsin B, allowing for efficient inhibition. [5]

Quantitative Data: Inhibition of Cysteine Proteases by Chagasin

The efficacy of chagasin as a protease inhibitor is quantified by its kinetic parameters, including the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒff). The following table summarizes the available quantitative data for the interaction of chagasin with several key cysteine proteases.

| Protease | Kᵢ (Inhibition Constant) | kₒₙ (Association Rate Constant) (M⁻¹s⁻¹) | kₒff (Dissociation Rate Constant) (s⁻¹) | Reference(s) |

| Cruzipain | pM range | - | - | [3] |

| Papain | 36 pM | 1.5 x 10⁶ | - | [6] |

| Human Cathepsin B | 0.35 nM (for H110A mutant) | 5 x 10⁵ (for H110A mutant) | - | [5] |

| Human Cathepsin L | 39 pM | - | - | [4] |

| Human Cathepsin S | - | - | - | |

| Human Cathepsin K | - | - | - | |

| Human Cathepsin H | - | - | - |

Experimental Protocols

Determination of Inhibitory Constants (Kᵢ) for a Reversible Inhibitor

This protocol outlines a general procedure for determining the Kᵢ of a reversible, tight-binding inhibitor like chagasin against a target cysteine protease using a fluorogenic substrate.

Materials:

-

Purified recombinant chagasin

-

Purified target cysteine protease (e.g., Cathepsin L)

-

Fluorogenic peptide substrate specific for the target protease (e.g., Z-Phe-Arg-AMC for Cathepsin L)

-

Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM DTT and 1 mM EDTA

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Activate the target cysteine protease in the assay buffer for a predetermined time (e.g., 5-15 minutes) at room temperature.

-

Inhibitor Incubation: In the wells of the 96-well plate, add a fixed concentration of the activated enzyme. Then, add varying concentrations of chagasin to the wells. Incubate the enzyme-inhibitor mixture for a sufficient time to allow them to reach binding equilibrium (typically 15-30 minutes at room temperature).

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration should ideally be well below the Michaelis constant (Kₘ) for accurate Kᵢ determination of tight-binding inhibitors. [6]4. Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Determine the initial velocity (vᵢ) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the fractional activity (vᵢ / v₀, where v₀ is the velocity in the absence of inhibitor) against the inhibitor concentration.

-

For tight-binding inhibitors, fit the data to the Morrison equation to determine the apparent Kᵢ (Kᵢᵃᵖᵖ).

-

Convert the Kᵢᵃᵖᵖ to the true Kᵢ using the Cheng-Prusoff equation if the substrate concentration is near the Kₘ: Kᵢ = Kᵢᵃᵖᵖ / (1 + [S]/Kₘ). [6]

-

Affinity Purification of a Target Protease using Immobilized Chagasin

This protocol describes a method for purifying a cysteine protease that binds to chagasin using affinity chromatography.

Materials:

-

CNBr-activated Sepharose 4B or similar affinity chromatography matrix

-

Purified recombinant chagasin

-

Crude protein extract containing the target protease

-

Coupling Buffer: 0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer 1: 0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl

-

Wash Buffer 2: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl

-

Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Chromatography column

Procedure:

-

Immobilization of Chagasin:

-

Couple purified chagasin to the CNBr-activated Sepharose matrix according to the manufacturer's instructions. This typically involves incubating the protein with the resin in the coupling buffer.

-

Block any remaining active groups on the resin by incubating with the blocking buffer.

-

Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2 to remove non-covalently bound protein.

-

Equilibrate the chagasin-coupled resin with the Binding/Wash Buffer.

-

-

Affinity Chromatography:

-

Pack the chagasin-coupled resin into a chromatography column.

-

Load the crude protein extract containing the target protease onto the column.

-

Wash the column extensively with the Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the bound target protease from the column using the Elution Buffer. Collect fractions into tubes containing the Neutralization Buffer to immediately neutralize the low pH.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for the presence of the target protease using SDS-PAGE and/or a protease activity assay.

-

Pool the fractions containing the purified protease and dialyze against a suitable storage buffer.

-

Visualizations

Signaling Pathways

Cathepsins are implicated in various signaling pathways, particularly in the context of cancer progression. Chagasin can be utilized as a tool to probe the involvement of specific cathepsins in these pathways.

Caption: TGF-β signaling pathway and the role of cathepsins.

Caption: MAPK/ERK signaling pathway and potential influence of cathepsins.

Experimental Workflows

Chagasin can be integrated into various experimental workflows to investigate the roles of cysteine proteases.

Caption: Workflow for a cell invasion assay using chagasin.

Conclusion

Chagasin stands out as a highly specific and potent natural inhibitor of papain-like cysteine proteases. Its unique structural and mechanistic properties make it an invaluable tool for researchers in academia and industry. By providing detailed quantitative data, adaptable experimental protocols, and clear visual representations of its application, this guide aims to facilitate the effective use of chagasin in advancing our understanding of protease biology and its role in health and disease. Further research to fully characterize its inhibitory profile against a wider range of cathepsins will undoubtedly expand its utility in the field.

References

- 1. Identification, characterization and localization of chagasin, a tight-binding cysteine protease inhibitor in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of the parasite protease inhibitor chagasin in complex with a host target cysteine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Displacement of the occluding loop by the parasite protein, chagasin, results in efficient inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of conserved residues of chagasin in the inhibition of cysteine peptidases - PMC [pmc.ncbi.nlm.nih.gov]

Odanacatib: A Technical Guide to a Selective Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odanacatib (MK-0822) is a potent and selective, orally bioavailable, and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, a key component of the bone matrix.[2] By inhibiting this enzyme, odanacatib effectively reduces bone resorption, making it a significant area of investigation for the treatment of osteoporosis and other conditions associated with excessive bone loss.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of odanacatib.

Discovery and Development

Odanacatib was developed by Merck & Co. as a second-generation cathepsin K inhibitor, emerging from the optimization of a predecessor compound, L-873724.[5][6] The primary motivation for its development was to address the metabolic liabilities associated with L-873724.[5][6] Through strategic modifications of the P1 and P2 side chains of the parent molecule, researchers successfully engineered odanacatib to be a metabolically robust inhibitor with a prolonged half-life in preclinical studies.[5][7] This improved pharmacokinetic profile was a critical step in its advancement as a clinical candidate.

Synthesis of Odanacatib

A practical and enantioselective synthesis of odanacatib has been developed, with a key step involving the stereospecific SN2 triflate displacement of a chiral α-trifluoromethylbenzyl triflate with (S)-γ-fluoroleucine ethyl ester.[8] This reaction establishes the required α-trifluoromethylbenzyl amino stereocenter with high yield and minimal racemization.[8] The overall synthesis is accomplished in six steps with a 61% overall yield.[8]

Experimental Protocol: Enantioselective Synthesis of Odanacatib

The following is a summarized protocol for the enantioselective synthesis of odanacatib:

-

Triflate Displacement: A chiral α-trifluoromethylbenzyl triflate is reacted with (S)-γ-fluoroleucine ethyl ester in a stereospecific SN2 displacement reaction to form the key intermediate. This step is crucial for establishing the correct stereochemistry of the final compound.[8][9]

-

Suzuki Coupling: The intermediate from the previous step undergoes a Suzuki cross-coupling reaction to introduce the biphenyl moiety.[9]

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[9]

-

Amidation: The carboxylic acid is then coupled with 1-amino-1-cyanocyclopropane to form the final odanacatib molecule.

-

Crystallization and Purification: The final product is purified by crystallization to yield odanacatib with high diastereomeric excess.[9]

References

- 1. Rapid suppression of bone resorption marker levels with ibandronate therapy in a bisphosphonate-naïve population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RANK Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Cathepsin F and Its Inhibition by "Cathepsin Inhibitor 2": A Technical Guide

This technical guide provides an in-depth overview of the lysosomal cysteine protease Cathepsin F, its critical functions in cellular processes, and its interaction with "Cathepsin Inhibitor 2." The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Introduction to Cathepsin F

Cathepsin F is a member of the papain-like family of cysteine proteases, primarily located in the lysosomes.[1][2] It plays a crucial role in intracellular protein degradation and turnover.[3] The enzyme is synthesized as a preproenzyme and undergoes several modifications to become the mature, active form. Unique among cathepsins, the pro-region of Cathepsin F contains a cystatin-like domain, suggesting a self-regulatory mechanism.[4]

Functionally, Cathepsin F is involved in various physiological and pathological processes. It has been implicated in the processing of the invariant chain (Ii) associated with the major histocompatibility complex (MHC) class II, a key step in the adaptive immune response.[5][6] Dysregulation of Cathepsin F has been linked to several diseases, including certain cancers, neurodegenerative disorders like neuronal ceroid lipofuscinosis, and atherosclerosis.[1][7][8]

"this compound": A Profile

"this compound" is a compound identified as a potent inhibitor of Cathepsin S, with a reported inhibition constant (Ki) of less than 20 nM.[9] While its primary target is Cathepsin S, it also exhibits inhibitory activity against other cathepsins, including Cathepsin F, Cathepsin L, and Cathepsin B, with Ki values in the range of 21-500 nM for these off-target cathepsins.[9] This broader specificity makes it a valuable tool for studying the roles of multiple cathepsins in various biological contexts.

Quantitative Inhibition Data

The following table summarizes the known inhibitory activity of "this compound" against various human cathepsins.

| Target Cathepsin | Inhibition Constant (Ki) | Reference |

| Cathepsin S | < 20 nM | [9] |

| Cathepsin F | 21 - 500 nM | [9] |

| Cathepsin L | 21 - 500 nM | [9] |

| Cathepsin B | 21 - 500 nM | [9] |

Signaling Pathway: MHC Class II Antigen Presentation

Cathepsin F plays a significant role in the MHC class II antigen presentation pathway in certain antigen-presenting cells (APCs), such as macrophages.[5][6] This pathway is crucial for the activation of CD4+ T helper cells and the initiation of an adaptive immune response. The following diagram illustrates the key steps of this pathway and the involvement of Cathepsin F.

Caption: MHC Class II antigen presentation pathway involving Cathepsin F.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the interaction between Cathepsin F and its inhibitors.

Cathepsin F Inhibitor Screening Assay

This protocol is a representative method for determining the inhibitory activity of compounds against Cathepsin F using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin F

-

Cathepsin F fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA)

-

"this compound" or other test compounds

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Experimental Workflow:

Caption: Workflow for a Cathepsin F inhibitor screening assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of "this compound" or other test compounds in DMSO. Create a series of dilutions of the stock solution in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant Cathepsin F to the desired working concentration in the assay buffer.

-

Assay Plate Setup:

-

Add the diluted test compounds to the wells of a 96-well black microplate.

-

Include positive controls (enzyme without inhibitor) and negative controls (assay buffer without enzyme).

-

Add the diluted Cathepsin F to all wells except the negative controls.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Conclusion

Cathepsin F is a cysteine protease with significant roles in immune regulation and has been implicated in various diseases. "this compound" demonstrates inhibitory activity against Cathepsin F, albeit with lower potency than its primary target, Cathepsin S. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate functions of Cathepsin F and to explore the therapeutic potential of its inhibitors. Understanding the specific interactions between Cathepsin F and its inhibitors is crucial for the development of targeted therapies for a range of human diseases.

References

- 1. youtube.com [youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. rupress.org [rupress.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 9. Exogenous Antigens Bind MHC Class II first, and Are Processed by Cathepsins Later - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Enzymatic Activity of Cathepsin L and its Inhibition: A Technical Guide

Introduction